N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

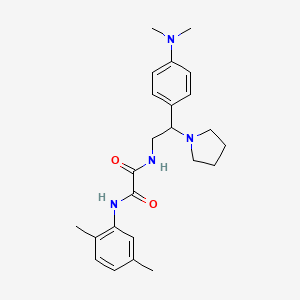

N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as BFI-122, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of imidazole derivatives, which have been shown to have various biological activities.

Applications De Recherche Scientifique

- Explanation : In Suzuki-Miyaura cross-coupling reactions, boronic acids are essential reagents for forming carbon-carbon bonds. However, they can be challenging to handle due to their sensitivity to air and moisture. The 4-bromophenyltrifluoroborate acts as a stable alternative, facilitating the synthesis of complex organic molecules .

- Explanation : Researchers use it to construct more complex molecules by incorporating its functional groups into various chemical reactions. Its unique structure allows for diverse modifications and functionalizations .

- Explanation : By modifying the imidazole and thioacetamide moieties, researchers can design molecules with specific pharmacological properties. These derivatives may exhibit antiviral, anticancer, or anti-inflammatory effects .

- Explanation : Its sulfur-containing ligand can coordinate with transition metals, leading to the formation of metal complexes. These complexes may have luminescent, magnetic, or catalytic properties, making them valuable in materials science .

- Explanation : By attaching fluorophores to the compound, scientists can create fluorescent probes. These probes can selectively bind to specific biological targets, enabling imaging and tracking of cellular processes .

- Explanation : Scientists explore its potential as a precursor for designing new pesticides or herbicides. By modifying the phenyl and imidazole groups, they can tailor its activity against specific pests or pathogens .

Boronic Acid Surrogates in Suzuki-Miyaura Cross-Coupling Reactions

Building Blocks for Organic Synthesis

Medicinal Chemistry and Drug Development

Materials Science and Coordination Chemistry

Fluorescent Probes and Imaging Agents

Agrochemicals and Pesticides

Propriétés

IUPAC Name |

N-(4-bromophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrFN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBGMNWUWDTMDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrFN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2393993.png)

![(5-Chlorothiophen-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2393994.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)